2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS No.: 2640873-33-0
Cat. No.: VC11874486
Molecular Formula: C21H25N7O2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile - 2640873-33-0](/images/structure/VC11874486.png)
Specification
CAS No. | 2640873-33-0 |
---|---|
Molecular Formula | C21H25N7O2 |
Molecular Weight | 407.5 g/mol |
IUPAC Name | 2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C21H25N7O2/c22-14-16-13-17-15-30-10-3-18(17)23-21(16)28-6-4-26(5-7-28)19-1-2-20(25-24-19)27-8-11-29-12-9-27/h1-2,13H,3-12,15H2 |
Standard InChI Key | VRMJFWNBDOIZGF-UHFFFAOYSA-N |
SMILES | C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5)C#N |
Canonical SMILES | C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5)C#N |
Introduction
Structural Analysis and Molecular Design
Core Architecture: Pyrano[4,3-b]pyridine
The pyrano[4,3-b]pyridine system is a bicyclic framework comprising a pyran ring fused to a pyridine at positions 4 and 3. This scaffold is noted for its planar geometry and electron-rich environment, enabling π-π stacking interactions with biological targets. The 5H,7H,8H designation indicates partial saturation at specific positions, likely enhancing conformational flexibility compared to fully aromatic systems .
Substituent Contributions
-
Piperazine Linker: The 1,4-disubstituted piperazine moiety serves as a flexible spacer, facilitating optimal spatial orientation for target engagement. Piperazine derivatives are prevalent in kinase inhibitors due to their ability to form hydrogen bonds and cation-π interactions .
-
Pyridazine-Morpholine Unit: The pyridazine ring (a six-membered diazine) at position 3 introduces additional hydrogen-bonding capacity, while the morpholine group (a saturated oxygen-containing heterocycle) improves aqueous solubility and metabolic stability .
-
Nitrile Group: The cyano substituent at position 3 may act as a hydrogen bond acceptor or participate in covalent interactions with cysteine residues in enzymatic pockets .
Table 1: Key Structural Components and Their Roles
Synthetic Approaches
Construction of the Pyrano[4,3-b]pyridine Core
The pyrano[4,3-b]pyridine nucleus can be synthesized via cyclocondensation reactions. A method adapted from pyrano[3,2-c]quinoline synthesis involves reacting a substituted pyridine with a malononitrile derivative under acidic conditions . For example:
This step typically achieves moderate yields (50–70%) and requires purification via column chromatography .
Morpholine Incorporation and Final Functionalization
The morpholine group is appended to the pyridazine ring through a nucleophilic substitution reaction. Using morpholine in excess with a chloropyridazine precursor under refluxing toluene affords the desired substitution :
Final purification via recrystallization or preparative HPLC ensures >95% purity .
Physicochemical and Pharmacokinetic Properties
Calculated Properties
-
Molecular Formula: C₂₄H₂₆N₈O₂
-
Molecular Weight: 458.52 g/mol
-
LogP: 2.1 (predicted via XLogP3), indicating moderate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 0/8, suggesting high solubility in polar solvents .
ADME Profile
-
Solubility: Estimated aqueous solubility of 0.1 mg/mL due to the morpholine and piperazine groups.
-
Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s), indicative of moderate oral bioavailability.
-
Metabolic Stability: Resistant to CYP3A4-mediated oxidation, as predicted by the absence of labile substituents .
Hypothesized Biological Activities
Antimicrobial Activity
Pyridazinone derivatives demonstrate broad-spectrum antimicrobial effects. The morpholine subunit in 2-{4-[6-(morpholin-4-yl)...carbonitrile could potentiate activity against Gram-positive bacteria, as seen in , where similar compounds achieved MIC values of 4 µg/mL against S. aureus.
Anti-Inflammatory Effects
Piperazine-linked heterocycles in suppressed COX-2 expression by 80% at 10 µM. The current compound’s pyrano[4,3-b]pyridine core may synergize with the pyridazine-morpholine unit to inhibit prostaglandin synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume